molecular formula C6Cl4O2 B122849 Chloranil CAS No. 118-75-2

Chloranil

Cat. No.: B122849
CAS No.: 118-75-2
M. Wt: 245.9 g/mol
InChI Key: UGNWTBMOAKPKBL-UHFFFAOYSA-N
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Description

Chloranil (tetrachloro-1,4-benzoquinone, C₆Cl₄O₂) is a yellow crystalline compound synthesized via chlorination of benzene derivatives like aniline or phenol . It serves as a potent electron acceptor in redox reactions due to its quinoid structure and strong electron-withdrawing chlorine substituents. Key applications include:

  • Oxidizing agent in organic synthesis (e.g., cycloadditions, peptide coupling) .
  • ROS generation for activating metalloproteinases, leading to β-dystroglycan shedding in cellular studies .
  • Analytical chemistry as a redox electrode in potentiometric titrations .

Its reactivity and toxicity are influenced by its high electronegativity and environmental persistence .

Chemical Reactions Analysis

Oxidation and Dehydrogenation Reactions

Chloranil acts as a dehydrogenation agent, converting hydroaromatic compounds to aromatic systems. It oxidizes amines, alcohols, and hydrocarbons via electron-transfer mechanisms.

SubstrateProductConditionsYieldReference
CyclohexadienesBenzene derivativesRoom temperature, benzene70-85%
HydroquinonesQuinonesAerobic, Pt/Al₂O₃ catalyst>90%
Secondary aminesIminesCHCl₃, RT60-75%
  • Mechanistic Insight : this compound abstracts hydrogen atoms, forming tetrachlorohydroquinone (TCH) as a reduced byproduct . Its high redox potential (E° = +0.70 V vs. SHE) enables selective oxidation of electron-rich substrates .

Hydroxyl Radical (- OH) Generation

This compound reacts with H₂O₂ in a metal-free two-step process to produce hydroxyl radicals, linked to chemiluminescence (CL):

  • Step 1 : Fast formation of trichlorohydroxy-1,4-benzoquinone (TrCBQ–O⁻) and - OH.

  • Step 2 : Slow decomposition of TrCBQ–O⁻ to dichloromaleic acid (DCMA) and additional - OH .

TCBQ+H2O2TrCBQ O+OH(k1=2.1×103 s1)\text{TCBQ}+\text{H}_2\text{O}_2\rightarrow \text{TrCBQ O}^-+\bullet \text{OH}\quad (\text{k}_1=2.1\times 10^{-3}~\text{s}^{-1})TrCBQ O+H2O2DCMA+OH(k2=4.7×104 s1)\text{TrCBQ O}^-+\text{H}_2\text{O}_2\rightarrow \text{DCMA}+\bullet \text{OH}\quad (\text{k}_2=4.7\times 10^{-4}~\text{s}^{-1})

  • Application : Used to detect - OH in environmental and biological systems .

Photochemical Cycloaddition Reactions

Under UV light, this compound undergoes [4+2] and [2+2] cycloadditions with alkenes and strained hydrocarbons:

SubstrateProductConditionsYieldReference
Norborneneα,β-Unsaturated γ-lactoneBenzene, 300 nm67%
Moore’s hydrocarbonTricycloheptane derivativesBenzene, 254 nm30-50%
2-NorcareneNorcar-3-en-2-yl ether of TCHCH₂Cl₂, 350 nm45%
  • Key Finding : Excited-state this compound generates triplet diradicals, enabling ring-opening and ketene formation .

Biochemical Interactions

This compound irreversibly inactivates bacterial collagenases (e.g., Clostridium histolyticum) via tyrosine residue modification:

  • Stoichiometry : 1:1 molar ratio (enzyme:this compound) .

  • Mechanism : Nucleophilic attack by dissociated tyrosine phenoxide on this compound’s electrophilic carbonyl groups .

Electrochemical Behavior

In acidic AlCl₃/NaCl melts, this compound exhibits two-step reduction:

  • Step 1 : Quasi-reversible 1e⁻ reduction to anion radical (E° = −0.15 V).

  • Step 2 : Irreversible 1e⁻ reduction to dianion (E° = −0.45 V) .

  • Complexation : AlCl₃ shifts reduction potentials by up to −1.5 V, stabilizing radical intermediates .

Scientific Research Applications

Chemical Synthesis and Catalysis

Chloranil is primarily recognized for its role as an oxidizing agent in organic synthesis. It is used in various reactions due to its ability to facilitate the oxidation of organic substrates through mechanisms involving hydride transfer.

Oxidation Reactions

This compound has been employed in the selective oxidation of alcohols to carbonyl compounds. This process is crucial in synthesizing complex organic molecules. For instance, it has been utilized to oxidize hydroquinones to their corresponding quinones efficiently under mild conditions, offering a safer alternative to more toxic reagents like DDQ (1,2-dichloro-3,5-dihydroxybenzene) .

Table 1: Examples of Oxidation Reactions Using this compound

SubstrateProductReaction ConditionsReference
Hydroquinonep-ChloranilMild conditions, room temperature
AlcoholsAldehydes/KetonesSolvent-free reactions
DihydropyridinesPyridinesCH₂Cl₂/H₂O under O₂ atmosphere

Analytical Applications

This compound's properties as a π-acceptor have made it valuable in analytical chemistry for the determination of various compounds.

Spectrophotometric Methods

This compound has been successfully utilized as a reagent in spectrophotometric methods for the simultaneous determination of pharmaceutical compounds. For example, it has been applied in the quantitative analysis of mesalamine in pharmaceuticals through colorimetric reactions that yield measurable changes in absorbance .

Table 2: Spectrophotometric Applications of this compound

AnalyteMethodologyDetection LimitReference
MesalamineColorimetric analysisµg/mL range
Troxerutin/CZMFirst derivative spectrophotometry5-50 µg/mL for TXN

Biological and Environmental Applications

This compound has also found applications in biological systems and environmental science.

Seed Treatment

This compound is used as a seed treatment agent to enhance germination and protect against soil-borne pathogens. Its application ranges from 3 to 12 oz per 100 lb of seed, either applied dry or as a slurry, demonstrating its utility in agricultural practices .

Environmental Monitoring

In environmental chemistry, this compound has been employed as a reagent for detecting various pollutants due to its ability to form stable complexes with certain metal ions and organic pollutants.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • A study highlighted the dual role of p-chloranil as both an oxidant and a reagent for synthesizing corrole macrocycles, showcasing its versatility in synthetic organic chemistry .
  • Research demonstrated the successful use of this compound in catalytic systems for the oxidation of organic substrates using molecular oxygen as a terminal oxidant, which emphasizes its potential for green chemistry applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloranil belongs to the quinone family, which includes structurally related halogenated and non-halogenated derivatives. Below is a detailed comparison:

Structural and Electronic Properties

Compound Structure Substituents Redox Potential (1 e⁻) Key Features
This compound 1,4-Benzoquinone 4 Cl +0.71 V vs. SCE Strong oxidant, ROS generation
Dichlone 2,3-Dichloro-1,4-benzoquinone 2 Cl +0.68 V vs. SCE RyR receptor inhibition
DDQ 2,3-Dichloro-5,6-dicyanoquinone 2 Cl, 2 CN +1.02 V vs. SCE Superior oxidant in THF
Benzoquinone 1,4-Benzoquinone H +0.48 V vs. SCE Aerobic catalytic oxidations

Key Observations :

  • This compound’s 78%) .

A. Oxidative Capacity

  • Organic Synthesis: this compound achieves moderate yields (62–75%) in dihydropyrazoloisoquinoline synthesis but is outperformed by DDQ in polar solvents like THF .
  • Charge-Transfer Complexes: this compound forms non-ionic complexes with aromatic amines (e.g., N,N-dimethylaniline), shifting UV absorption spectra due to lone-pair interactions .

B. Hydrolysis and Environmental Fate

Compound Hydrolysis Product Half-Life (pH 7) Toxicity (Microtox EC₅₀)
This compound Chloranilic acid ~1 hour 0.12 mg/L
Dichlone Not reported Higher than this compound

This compound hydrolyzes rapidly in water to less toxic chloranilic acid, whereas dichlone’s stability may prolong environmental impact .

Biological Activity

Chloranil, chemically known as tetrachloro-p-benzoquinone, is a synthetic organic compound with notable biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential carcinogenic properties, supported by case studies and research findings.

This compound is characterized by its strong electron-withdrawing chlorine substituents, which significantly influence its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly in the synthesis of benzimidazole-pyrazole compounds. Research indicates that this compound can enhance the antimicrobial efficacy of these compounds against various bacterial strains.

  • Case Study : Patil et al. synthesized a series of benzimidazole-pyrazole compounds using this compound as an oxidizing agent. The resulting compounds exhibited significant antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives showing potency comparable to standard antibiotics like chloramphenicol .
CompoundActivity Against B. subtilis (MIC μg/mL)Activity Against P. aeruginosa (MIC μg/mL)
23a62.5100
23c31.2550

Anti-inflammatory Effects

Recent studies have highlighted this compound's role in inducing inflammation through Toll-like receptor 4 (TLR4) signaling pathways.

  • Case Study : A study by Fu et al. demonstrated that acute exposure to this compound leads to inflammation and neurological dysfunction in animal models. The study suggested that melatonin preconditioning could mitigate these effects, indicating a potential therapeutic avenue for this compound-induced inflammation .

Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of investigation, particularly regarding its metabolic activation and interaction with cytochrome P450 enzymes.

  • Research Findings : Studies have shown that this compound can induce oxidative stress and DNA damage, which are critical factors in carcinogenesis. The compound's interaction with cellular mechanisms raises concerns about its safety in long-term exposure scenarios .

Summary of Biological Activities

This compound exhibits a range of biological activities that warrant further research:

  • Antimicrobial Activity : Effective against various bacteria when used in combination with other compounds.
  • Anti-inflammatory Effects : Induces inflammation via TLR4 signaling; potential protective strategies are being explored.
  • Carcinogenic Potential : Associated with oxidative stress and DNA damage; further studies needed to clarify long-term effects.

Q & A

Basic Research Questions

Q. How can Chloranil be used to quantify double bonds in polymers, and what methodological precautions are necessary?

this compound reacts with conjugated double bonds in polymers via a charge-transfer mechanism, enabling quantitative analysis. The method involves reacting the polymer with this compound in a controlled solvent (e.g., chloroform) and measuring the absorbance at specific wavelengths. Key parameters include reaction temperature (40°C optimal) and this compound concentration (15–50 mM range). Ensure inert atmospheric conditions to prevent oxidation side reactions. Post-reaction, validate results using UV-Vis spectrophotometry or HPLC .

Q. What standardized protocols exist for detecting amino acids using this compound?

this compound forms charge-transfer complexes with primary amines in amino acids. A typical protocol involves:

  • Preparing a 0.1 M this compound solution in ethanol.
  • Mixing with the amino acid sample at a 1:2 molar ratio.
  • Incubating at room temperature for 20 minutes.
  • Quantifying the complex via spectrophotometry at 452 nm (intermolecular) or 536 nm (intramolecular). Calibration curves must account for pH variations, as acidic conditions favor intramolecular complexes .

Q. How should this compound be stored to maintain stability in laboratory settings?

this compound is stable under recommended storage conditions:

  • Store in airtight, light-resistant containers at 2–8°C.
  • Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which trigger decomposition into toxic byproducts (e.g., HCl gas).
  • Monitor purity via melting point analysis (290–295°C) or FTIR to detect hydrolysis products like chloranilic acid .

Advanced Research Questions

Q. How do reactive oxygen species (ROS) mediate this compound-induced proteolytic cleavage of β-dystroglycan?

this compound generates ROS (e.g., superoxide radicals) via electron transfer from oxygen, activating metalloproteinases like MMP-2/8. Key steps:

  • Treat cells with 15–30 mM this compound for 7 hours.
  • Co-incubate with ROS scavengers (e.g., 10 mM N-acetyl-cysteine) to inhibit cleavage.
  • Validate using immunoblotting (reduced β-DG fragment at 31 kDa) and immunofluorescence. Prinomastat (30 mM) fully inhibits cleavage, confirming metalloproteinase involvement .

Q. What experimental designs resolve contradictions in this compound’s dual role as an oxidizer and electron acceptor in charge-transfer complexes?

this compound’s redox behavior depends on reaction milieu:

  • Oxidizer : In acidic conditions, it oxidizes dienes to quinones (e.g., polymer double bond quantification).
  • Electron acceptor : In polar solvents (e.g., ethanol), it forms stable CT complexes with electron donors (e.g., p-synephrine). Use factorial designs (2k-FFD) to optimize variables:
  • Temperature (25–40°C), solvent polarity (chloroform vs. ethanol), and reagent ratio.
  • Analyze via Scott’s plot for association constants (e.g., K = 10^−55 mol^−1 in ethanol) .

Q. How does aqueous hydrolysis of this compound impact its environmental toxicity, and how can kinetics be modeled?

this compound hydrolyzes in two pH-dependent steps:

  • Step 1 : this compound → trichlorohydroxyquinone (t₁/₂ = 1 h at pH 7).
  • Step 2 : Trichlorohydroxyquinone → chloranilic acid (t₁/₂ = 21 days at pH 7). Use electrospray mass spectrometry to track intermediates. Kinetics follow pseudo-first-order models with rate constants:
  • k₁ = 1.9 × 10^−3 min^−1 (pH 7, 25°C).
  • k₂ = 5.4 × 10^−7 min^−1 (pH 7, 25°C). Accelerate hydrolysis using H₂O₂ (pH > 9), reducing acute toxicity (Microtox EC₅₀: this compound = 2.1 mg/L; chloranilic acid = 48 mg/L) .

Q. What strategies mitigate data variability in this compound-based assays for secondary amine detection?

Variability arises from competing reactions (e.g., hydrolysis, radical formation). Mitigation strategies:

  • Pre-column derivatization : React amines with this compound in anhydrous acetonitrile (0.1% acetic acid) to stabilize intermediates.
  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (detection at 254 nm).
  • Internal standards : Spike with deuterated analogs (e.g., d₄-Chloranil) to correct for matrix effects .

Q. Methodological Best Practices

  • Factorial Design : Optimize multi-variable reactions (e.g., reagent volume, temperature) using 2k-FFD and response surface methodology (RSM) to maximize yield .
  • Toxicity Screening : Prioritize Microtox assays (ISO 11348) for acute toxicity profiling of this compound derivatives .
  • Data Validation : Cross-verify results with complementary techniques (e.g., UV-Vis, LC-MS, NMR) to address spectral overlaps or artifacts .

Properties

IUPAC Name

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
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InChI Key

UGNWTBMOAKPKBL-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
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Molecular Formula

C6Cl4O2
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DSSTOX Substance ID

DTXSID2020266
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Molecular Weight

245.9 g/mol
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Physical Description

Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro-
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Boiling Point

Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none
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Density

1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0
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Vapor Density

Relative vapor density (air = 1): 8.5
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C:
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Mechanism of Action

FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES., ... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue.
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Color/Form

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS

CAS No.

118-75-2
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Melting Point

552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C
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Synthesis routes and methods I

Procedure details

10.0 g. of 17α-hydroxy-15α,16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4-androsten-3-one is heated under reflux in 100 ml. of tert.-butanol with 10.0 g. of chloranil for 18 hours. The mixture is filtered off from the precipitate, which has formed (hydroquinone and unreacted chloranil); the filtrate is diluted with ether, washed with sodium bicarbonate solution and water, dried, and evaporated, thus obtaining 10 g. of crude 17β-hydroxy-15α, 16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4,6-androstadien-3-one.
[Compound]
Name
17α-hydroxy-15α,16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4-androsten-3-one
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Synthesis routes and methods II

Procedure details

After 146 parts (2.1 mol) of chlorine gas have been introduced over a period of 7.5 hours, a thick, light beige-colored suspension composed predominantly of tetrachlorohydroquinone, is obtained at the temperature level of 95° C. 21 parts of chlorine were found in the off-gas. After a further 84 parts (1.2 mol) of chlorine gas have been introduced over a period of a further 8 hours, a thin, light yellow suspension is obtained at the temperature level of 105° C., from which 106.4 parts of chloranil having a melting point of 255° to 260° C. are isolated under the working-up conditions according to the example. The chloranil still contains significant amounts of mono-, di- and tetra-chlorohydroquinone.
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Synthesis routes and methods III

Procedure details

Re 1: A very large excess of hydrochloric acid (96 times the molar quantity) is required, and a very high salt load results due to the addition of 7.4 times the molar quantity of magnesium chloride. Furthermore, the prescribed temperature/time control during the addition of hydrogen peroxide cannot be maintained because of the high heat of reaction. A repeat of this process using only 30 times the molar quantity of hydrochloric acid, 3 times the molar quantity of magnesium chloride and more suitable temperature control gave a qualitatively poor chloranil (melting point 215°-220° C., yield 95% of theory) with trichloro-1,4-benzoquinone and tetrachlorohydroquinone as impurities.
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Yield
95%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloranil
Reactant of Route 2
Chloranil
Reactant of Route 3
Chloranil
Reactant of Route 4
Chloranil
Reactant of Route 5
Chloranil
Reactant of Route 6
Chloranil

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